molecular formula C19H16BrN3O5S2 B2993632 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 893789-06-5

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2993632
CAS No.: 893789-06-5
M. Wt: 510.38
InChI Key: FQALWWOAQRNQRJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-2-ylthioacetamide scaffold with a 4-bromophenylsulfonyl group at position 5 of the pyrimidinone ring and an N-(4-methoxyphenyl) substituent on the acetamide moiety.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O5S2/c1-28-14-6-4-13(5-7-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-8-2-12(20)3-9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALWWOAQRNQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of Compound A, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Compound A features a pyrimidine core substituted with a bromophenyl sulfonyl group and a methoxyphenyl acetamide moiety. The structural complexity suggests multiple interaction sites that may influence its biological activity.

The biological activity of Compound A can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. The inhibition is often time-dependent and may involve covalent modification of the enzyme .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.
  • Antimicrobial Activity : Some derivatives related to Compound A have exhibited antimicrobial properties, suggesting potential applications in treating infections .

Biological Activity Studies

A review of literature reveals various studies assessing the biological activity of compounds similar to Compound A. Below are key findings:

Study FocusFindingsReference
MPO InhibitionCompounds demonstrated selective inhibition of MPO with a significant reduction in enzyme activity in vitro and in vivo.
Anti-inflammatory PropertiesCompounds exhibited reduced levels of pro-inflammatory cytokines in animal models, indicating therapeutic potential for inflammatory diseases.
Antimicrobial EfficacyCertain derivatives showed effective inhibition against bacterial strains, supporting their use as antimicrobial agents.

Case Studies

  • Preclinical Evaluation of MPO Inhibitors : In a study involving N1-substituted-6-arylthiouracils, compounds were evaluated for their ability to inhibit MPO activity in lipopolysaccharide-stimulated human whole blood. The lead compound exhibited robust inhibition, leading to further pharmacokinetic studies .
  • Anticancer Activity : Research on mercapto-substituted derivatives indicated significant anticancer effects against human colon cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyrimidinone Ring

The pyrimidinone ring’s substitution pattern critically influences physicochemical and biological properties:

Compound ID Position 5 Substituent Position 4 Substituent Key Observations
Target Compound 4-Bromophenylsulfonyl None Bromine’s size and electronegativity may enhance hydrophobic interactions .
None Methyl Methyl at position 4 simplifies synthesis (79% yield) but reduces polarity.
4-Chlorophenylsulfonyl None Chlorine’s smaller size may reduce steric hindrance compared to bromine.
4-Ethylphenylsulfonyl None Ethyl group increases lipophilicity, potentially improving membrane permeability.

Acetamide Group Modifications

The N-aryl acetamide moiety varies significantly across analogs, impacting solubility and target affinity:

Compound ID Acetamide Substituent Key Observations
Target Compound 4-Methoxyphenyl Methoxy enhances solubility via hydrogen bonding; moderate electron-donating effects.
4-Fluorophenyl Fluorine’s electron-withdrawing nature may improve metabolic stability.
4-Phenoxyphenyl Phenoxy group introduces steric bulk, possibly reducing binding efficiency.
6-Nitrobenzo[d]thiazol-2-yl Nitro and thiazole groups suggest potential VEGFR-2 inhibition (biological data implied).

Key Findings and Implications

Position 5 Sulfonyl Groups : The target’s 4-bromophenylsulfonyl group distinguishes it from chloro () and ethyl () analogs, likely improving target affinity through enhanced hydrophobic and halogen-bonding interactions .

Acetamide Flexibility : The 4-methoxyphenyl group balances solubility and binding, contrasting with the fluorophenyl () and nitrobenzothiazole () moieties, which prioritize metabolic stability or kinase inhibition.

Synthetic Accessibility: ’s methyl-substituted pyrimidinone achieves a higher yield (79%) than phenoxy-substituted analogs (, %), suggesting that bulkier groups complicate synthesis .

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